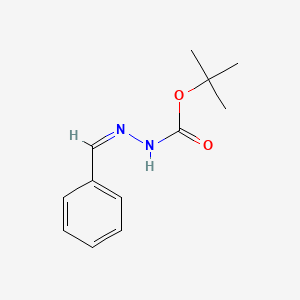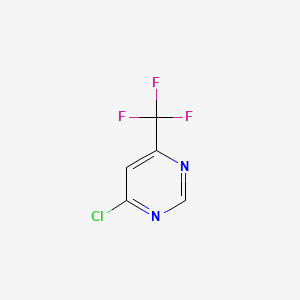
4-氯-6-(三氟甲基)嘧啶
概述
描述
- Appearance : 4-Chloro-6-(trifluoromethyl)pyrimidine is a colorless or pale yellow crystalline solid.
- Solubility : It is soluble in many organic solvents, such as ethanol and dimethylformamide.
- Melting point : Its melting point is about 69-71 degrees Celsius.
Synthesis Analysis
- 4-Chloro-6-(trifluoromethyl)pyrimidine is an important intermediate used in organic synthesis reactions. It serves as a key building block for various compounds.
- One method involves the reaction of 4-chloro-6-aminopyrimidine with trifluoromethyl borate.
Molecular Structure Analysis
- The compound has the IUPAC name 4-chloro-6-(trifluoromethyl)pyrimidine.
- Its molecular formula is C₅H₂ClF₃N₂.
Chemical Reactions Analysis
- 4-Chloro-6-(trifluoromethyl)pyrimidine can be used as an intermediate in the synthesis of heterocyclic nucleophiles, copper catalysts, and bifunctional compounds.
Physical And Chemical Properties Analysis
- Density : 1.429 g/cm³
- Boiling Point : 35-36 °C (at 22 Torr)
- Flash Point : 54.747°C
- Refractive Index : 1.445
科学研究应用
1. Agrochemical Industry
- Summary of Application : Trifluoromethylpyridines, which include derivatives of 4-Chloro-6-(trifluoromethyl)pyrimidine, are used as a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
- Results or Outcomes : Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
2. Pharmaceutical Industry
- Summary of Application : Trifluoromethyl group-containing drugs, which include derivatives of 4-Chloro-6-(trifluoromethyl)pyrimidine, have been approved by the FDA . These compounds exhibit numerous pharmacological activities .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Investigation of Chemical Substitutions
- Summary of Application : 2-Chloro-4-(trifluoromethyl)pyrimidine, a close relative of 4-Chloro-6-(trifluoromethyl)pyrimidine, has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
4. Synthesis of Other Compounds
- Summary of Application : 4-Hydroxy-6-(trifluoromethyl)pyrimidine, a derivative of 4-Chloro-6-(trifluoromethyl)pyrimidine, is used as a heterocyclic building block .
- Methods of Application : This compound may be used in the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin .
5. Development of Pesticides
- Summary of Application : Trifluoromethylpyridine (TFMP) and its intermediates, which include derivatives of 4-Chloro-6-(trifluoromethyl)pyrimidine, have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds .
- Methods of Application : The researchers guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .
- Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
6. Vapor-Phase Reaction
- Summary of Application : 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step vapor-phase reaction .
- Methods of Application : This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
安全和危害
- Flammable liquid and vapor.
- Causes skin and eye irritation.
- May cause respiratory irritation.
- Handle with care and follow safety precautions.
未来方向
- Further research may explore novel applications of 4-Chloro-6-(trifluoromethyl)pyrimidine in various fields.
Remember to handle this compound with caution due to its hazardous properties. If you have any specific questions or need further details, feel free to ask! 🌟
属性
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSPDLZOMUDHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468288 | |
| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethyl)pyrimidine | |
CAS RN |
37552-81-1 | |
| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

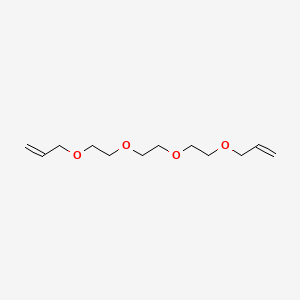
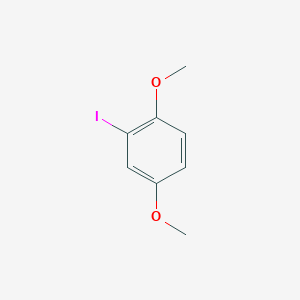
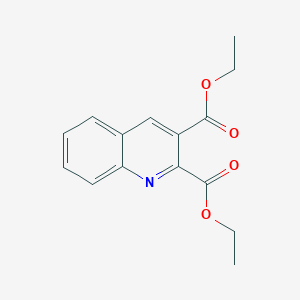
![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)
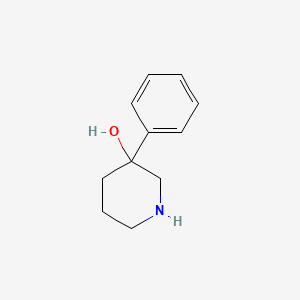

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)
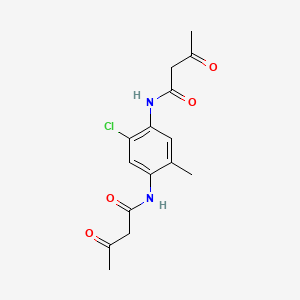

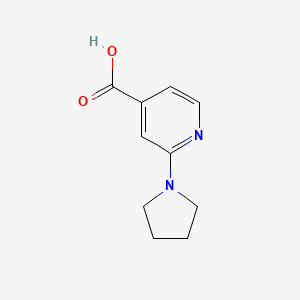
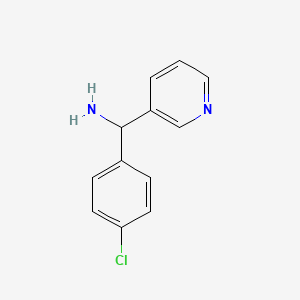
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

